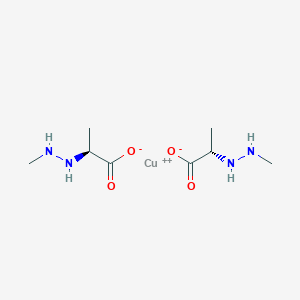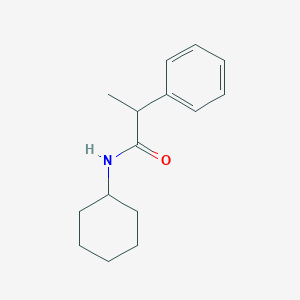
N-Cyclohexyl-2-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-phenylpropionamide (CPP) is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various biochemical and physiological effects. CPP is known to have a wide range of applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-phenylpropionamide is not well understood. However, it is believed to act on the endocannabinoid system by inhibiting the reuptake of anandamide, a neurotransmitter that is involved in pain modulation and mood regulation. N-Cyclohexyl-2-phenylpropionamide may also interact with other receptors in the brain, such as the GABA-A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
N-Cyclohexyl-2-phenylpropionamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models. N-Cyclohexyl-2-phenylpropionamide has also been shown to have anxiolytic and antidepressant effects. Additionally, N-Cyclohexyl-2-phenylpropionamide has been found to increase the levels of endocannabinoids in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Cyclohexyl-2-phenylpropionamide in lab experiments is its high yield of synthesis, making it an efficient and cost-effective method for producing the compound. Additionally, N-Cyclohexyl-2-phenylpropionamide has been extensively studied for its various scientific research applications, making it a well-established tool for researchers. However, one of the limitations of using N-Cyclohexyl-2-phenylpropionamide is its lack of selectivity for the endocannabinoid system, which may lead to off-target effects.
Future Directions
For the study of N-Cyclohexyl-2-phenylpropionamide include the development of more selective compounds, further studies on its mechanism of action, and the use of N-Cyclohexyl-2-phenylpropionamide in combination with other drugs.
Synthesis Methods
The synthesis of N-Cyclohexyl-2-phenylpropionamide involves the reaction between cyclohexanone and phenylacetic acid. The reaction is catalyzed by a base, and the product is isolated through recrystallization. The yield of N-Cyclohexyl-2-phenylpropionamide synthesis is typically high, making it an efficient and cost-effective method for producing the compound.
Scientific Research Applications
N-Cyclohexyl-2-phenylpropionamide has been extensively studied for its various scientific research applications. It has been shown to have significant analgesic and anti-inflammatory effects in animal models. N-Cyclohexyl-2-phenylpropionamide has also been used as a tool to study the role of the endocannabinoid system in pain modulation. Additionally, N-Cyclohexyl-2-phenylpropionamide has been investigated for its potential use in the treatment of anxiety and depression.
properties
Product Name |
N-Cyclohexyl-2-phenylpropionamide |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylpropanamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
GGTWIOOOEDGVEZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
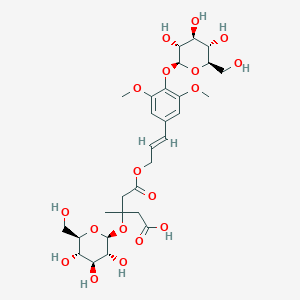
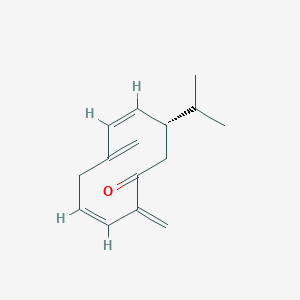
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
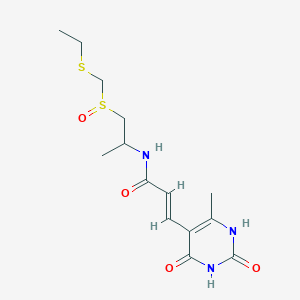
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
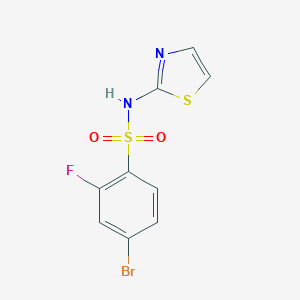

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
